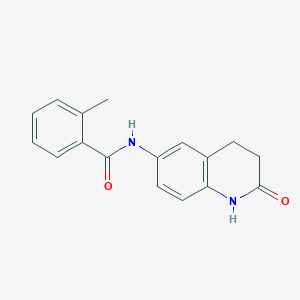

2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-4-2-3-5-14(11)17(21)18-13-7-8-15-12(10-13)6-9-16(20)19-15/h2-5,7-8,10H,6,9H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXLUESPPZUCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the condensation of 2-methylbenzoic acid with 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for its diverse biological activities, including:

-

Antimicrobial Properties :

- Several studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit potent antimicrobial activity. For instance, compounds similar to 2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

-

Anticancer Activity :

- Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. A study highlighted that certain derivatives exhibited significant antiproliferative effects against human cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antiviral Effects :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives against E. coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 mg/mL for some derivatives, demonstrating significant antibacterial properties .

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that certain derivatives of the compound induced apoptosis at concentrations ranging from 10 to 50 µM. This suggests a promising avenue for further research into its use as a chemotherapeutic agent .

Case Study 3: Antiviral Potential

Research focusing on the inhibition of SARS-CoV-2 revealed that specific modifications to the tetrahydroquinoline structure enhanced binding affinity to viral proteases. This opens up potential pathways for developing antiviral therapeutics based on this compound .

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Analysis

Substituent Diversity and Bioactivity

- Target Compound : The 2-methylbenzamide group may enhance lipophilicity and π-π stacking interactions compared to simpler benzamides. The absence of chiral centers simplifies synthesis but limits enantiomer-specific activity .

- Thiazole-Linked Analogues: Compounds like N-(4-(2-oxo-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide () and the BLD Pharm derivative () incorporate thiazole linkers, which could improve binding to sulfur-rich enzymatic pockets.

- Chiral Derivatives : The enantiomers in exhibit distinct optical rotations ([α] = ±18.0°) and were biologically evaluated, suggesting stereochemistry significantly impacts activity. This contrasts with the target compound, which lacks chiral centers .

Physicochemical Properties

- Molecular weight and substituent polarity influence bioavailability. Thiophene- and oxazole-containing analogues () may exhibit higher logP values than the target compound, affecting membrane permeability .

- The chiral separation of the pyrrolidine-containing derivative () via supercritical fluid chromatography (SFC) underscores the importance of advanced purification techniques for structurally complex analogues .

Biological Activity

2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a quinoline core which is significant in many pharmacologically active molecules. Its structure can be represented as follows:

- IUPAC Name : 2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Molecular Formula : C_{13}H_{12}N_{2}O_{2}

- Molecular Weight : 232.25 g/mol

The biological activity of 2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is primarily attributed to its interaction with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The structure suggests potential antioxidant properties that could mitigate oxidative stress.

Antimicrobial Properties

Research indicates that compounds similar to 2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit antimicrobial activity against a range of pathogens. For instance:

- Study Findings : A study demonstrated that derivatives of quinoline showed significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The quinoline derivatives have been investigated for their anticancer properties:

- Case Study : A recent investigation into related compounds revealed that they induced apoptosis in cancer cell lines through the activation of caspase pathways .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Caspase activation |

| Compound B | MCF7 | 20 | Cell cycle arrest |

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects:

- Research Insights : Compounds with similar structures were shown to protect neuronal cells from apoptosis induced by oxidative stress .

Summary of Biological Activity Research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

- Methodological Answer : A common approach involves coupling substituted tetrahydroquinoline derivatives with benzoyl chloride analogs. For example, amide bond formation via nucleophilic acyl substitution can be performed using coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen . Purification typically involves column chromatography (silica gel, hexane/EtOAC gradient) to isolate the target compound .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions. For example, aromatic protons in the tetrahydroquinoline moiety appear as distinct multiplet signals in δ 6.5–7.5 ppm, while the methyl group on the benzamide resonates near δ 2.3 ppm . Purity ≥95% is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Conduct reactions in a fume hood due to volatile solvents (e.g., DCM, MeOH). Use PPE (gloves, goggles) to avoid skin/eye contact with reactive intermediates like benzoyl chlorides. Follow waste disposal guidelines for halogenated solvents and amide byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equiv. of benzoyl chloride to ensure complete acylation) and use catalysts like DMAP to accelerate amide bond formation. Reflux conditions (e.g., 70°C in MeOH) improve reaction kinetics, but solvent polarity must balance solubility and side reactions . Scale-up requires iterative TLC monitoring and partitioned extraction to remove unreacted starting materials .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties like HOMO-LUMO gaps and dipole moments. Quantitative structure-property relationship (QSPR) models correlate substituent effects (e.g., methyl groups on benzamide) with solubility and logP values . Molecular docking studies can further assess potential biological interactions .

Q. How to resolve contradictions in spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or tautomerism in the tetrahydroquinoline ring. Cross-validate with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry and hydrogen-bonding patterns . For mass spectrometry, use isotopic labeling to distinguish fragmentation pathways .

Q. What strategies are effective for evaluating biological activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays (IC50 determination) or surface plasmon resonance (SPR) for binding affinity. For antimicrobial activity, use microbroth dilution assays (MIC values) against Gram-positive/negative strains . Always include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

Q. How to design experiments probing the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS over 72 hours. Identify metabolites using tandem MS/MS and compare with simulated gastric/intestinal fluids to assess oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.